molecular formula C6H3ClN2O4 B13842560 3-Chloro-2-nitropyridine-4-carboxylic acid

3-Chloro-2-nitropyridine-4-carboxylic acid

Cat. No.: B13842560
M. Wt: 202.55 g/mol
InChI Key: HKBYEQKMUMRZOE-UHFFFAOYSA-N
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Description

3-Chloro-2-nitropyridine-4-carboxylic acid: is a versatile organic compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a carboxylic acid group at the fourth position on the pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 3-chloropyridine-4-carboxylic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of 3-amino-2-nitropyridine-4-carboxylic acid.

    Reduction: Formation of 3-chloro-2-aminopyridine-4-carboxylic acid.

    Oxidation: Formation of oxidized derivatives of the carboxylic acid group.

Scientific Research Applications

Chemistry: 3-Chloro-2-nitropyridine-4-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of complex molecules for research and development .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used to study cellular processes and pathways .

Medicine: The compound is explored for its potential in drug discovery and development. It is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for various therapeutic applications .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and efficacy .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-nitropyridine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

IUPAC Name

3-chloro-2-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C6H3ClN2O4/c7-4-3(6(10)11)1-2-8-5(4)9(12)13/h1-2H,(H,10,11)

InChI Key

HKBYEQKMUMRZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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